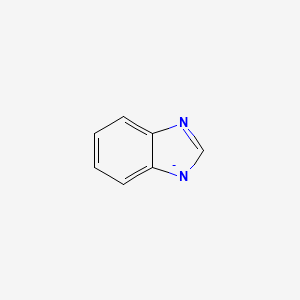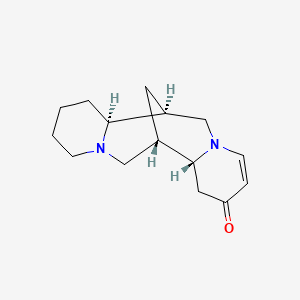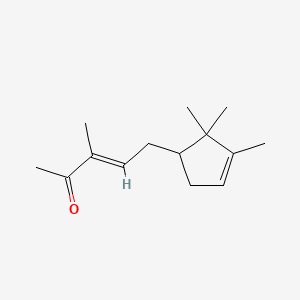
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one is an organic compound with a complex structure. It is classified as an α,β-unsaturated ketone, which is a type of compound known for its reactivity in various chemical reactions. This compound is notable for its unique structure, which includes a cyclopentene ring and multiple methyl groups, contributing to its distinct chemical properties.
Méthodes De Préparation
The synthesis of (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one can be achieved through several methods. One common synthetic route involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This method typically uses oxalic acid as a catalyst to facilitate the dehydration process. Industrial production methods may involve similar dehydration reactions but on a larger scale, often utilizing continuous flow reactors to increase efficiency and yield.
Analyse Des Réactions Chimiques
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The α,β-unsaturated ketone structure allows for nucleophilic addition reactions, where nucleophiles can add to the carbon-carbon double bond.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one has several scientific research applications:
Medicine: Research has explored its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: It is used in the production of fragrances and flavorings, leveraging its unique odor profile.
Mécanisme D'action
The mechanism of action of (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one involves its interaction with various molecular targets. For instance, it can act as an agonist of olfactory receptors, such as OR2AT4, which are G-protein-coupled receptors expressed in human primary keratinocytes . This interaction can lead to biological effects like enhanced hair growth and wound healing by stimulating specific signaling pathways and growth factors like IGF-1.
Comparaison Avec Des Composés Similaires
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one can be compared with similar compounds such as:
3-Methyl-3-penten-2-one: An isomer with a different arrangement of the double bond and methyl groups.
Mesityl oxide: Another unsaturated ketone with a similar structure but different reactivity and applications.
Isomesityl oxide: An isomer of mesityl oxide with distinct chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65113-95-3 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-7,13H,8-9H2,1-5H3/b10-6+ |
Clé InChI |
QQUWZMIGSXXJFV-UXBLZVDNSA-N |
SMILES isomérique |
CC1=CCC(C1(C)C)C/C=C(\C)/C(=O)C |
SMILES |
CC1=CCC(C1(C)C)CC=C(C)C(=O)C |
SMILES canonique |
CC1=CCC(C1(C)C)CC=C(C)C(=O)C |
| 65113-95-3 | |
Synonymes |
3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-3-en-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


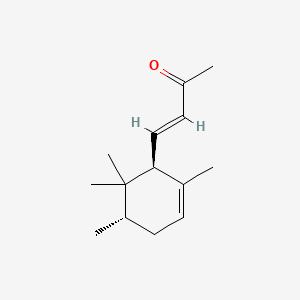
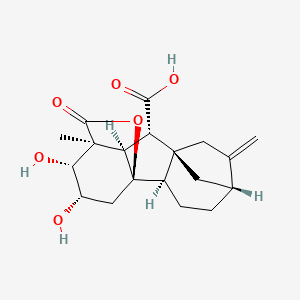

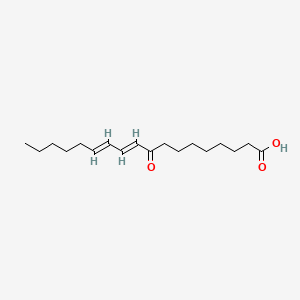
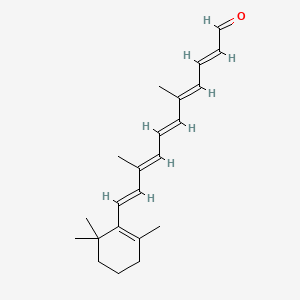
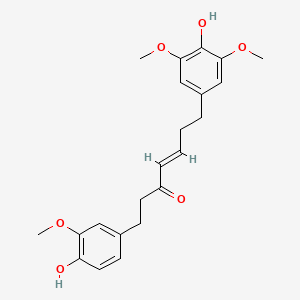
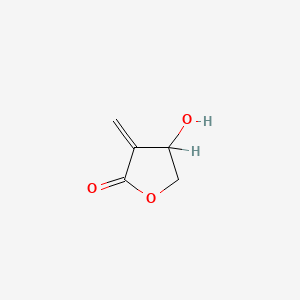
![3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one](/img/structure/B1237160.png)
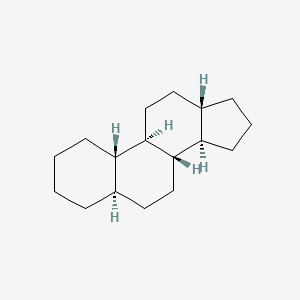
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)


